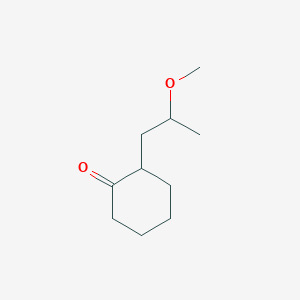
2-(2-Methoxypropyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxypropyl)cyclohexanone is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a 2-(2-methoxypropyl) group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropyl)cyclohexanone can be achieved through several methods. One common approach involves the addition reaction of di-tert-butyl peroxide, vinyl acetate, and cyclohexanone. This reaction typically requires a mixing time of 1-3 hours . Another method involves the oxidation of cyclohexane using cobalt catalysts, which forms cyclohexanol as a by-product .
Industrial Production Methods
Industrial production of cyclohexanone, a precursor to this compound, often involves the oxidation of cyclohexane in air. . The separation and purification of cyclohexanone from this mixture are crucial steps in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxypropyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanol and other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
Oxidation: Cyclohexanol and other oxidized derivatives.
Reduction: Cyclohexanol.
Substitution: Halogenated cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxypropyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxypropyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react to produce different products, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
Cyclohexanol: The alcohol derivative of cyclohexanone.
2-Methoxypropylcyclohexane: A similar compound without the ketone group.
Uniqueness
2-(2-Methoxypropyl)cyclohexanone is unique due to the presence of both a methoxypropyl group and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
22931-93-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(2-methoxypropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-8(12-2)7-9-5-3-4-6-10(9)11/h8-9H,3-7H2,1-2H3 |
Clave InChI |
WZNLSMDYRZNKTR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCCC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


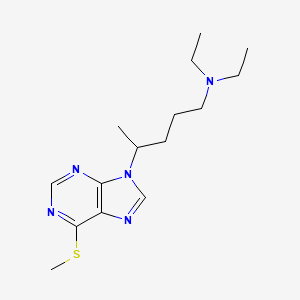
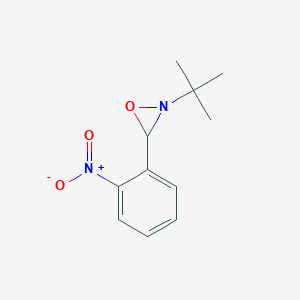
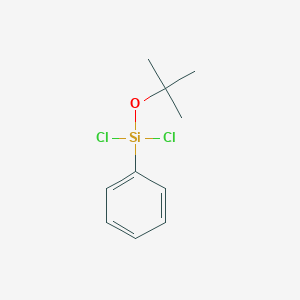
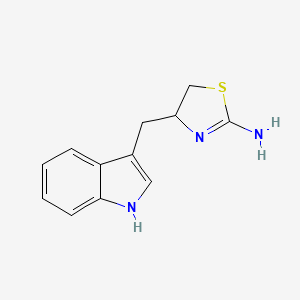



![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

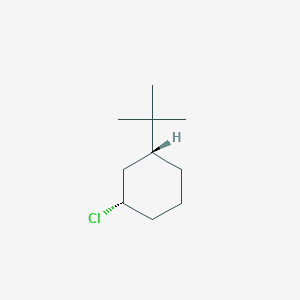
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
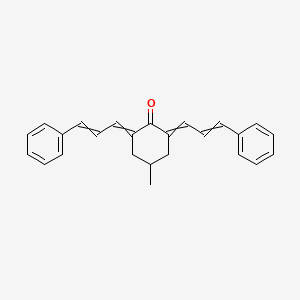
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)

